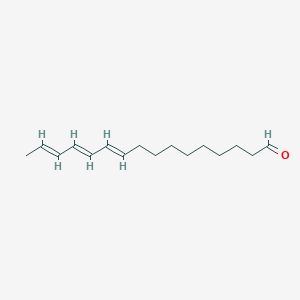

10E,12E,14E-Hexadecatrienal

Description

Role as a Sex Pheromone Component in Specific Insect Species

10E,12E,14E-Hexadecatrienal has been identified as a component of the sex pheromone of the tobacco hornworm moth, Manduca sexta. psu.edunih.govresearchgate.net Sex pheromones are chemical signals released by an organism to attract individuals of the same species for mating. researchgate.net In Manduca sexta, this specific aldehyde, along with other isomeric forms like (10E,12E,14Z)-10,12,14-hexadecatrienal, plays a crucial role in the reproductive process. psu.edunih.govmedchemexpress.com The precise blend of these isomers is often critical for eliciting the full courtship and mating sequence.

Behavioral Responses to this compound and Pheromone Blends

The detection of this compound and its associated pheromone blend by a male insect triggers a cascade of innate behaviors, guiding him to a potential mate. nih.gov

Upon detecting the pheromone plume, many flying insects, including moths, exhibit a behavior known as positive anemotaxis, which is flight directed upwind, toward the source of the scent. nih.govresearchgate.netnih.gov This upwind flight is not a simple straight line but often a zigzagging or casting flight pattern. researchgate.net The insect surges upwind when it detects the pheromone and will cast crosswind if it loses contact with the odor plume, a strategy to relocate the scent trail. researchgate.net This odor-modulated anemotaxis is a robust mechanism for locating a distant pheromone-releasing female. nih.govresearchgate.net The visual perception of wind-induced drift is also a key component in guiding the insect's upwind flight. researchgate.net

As the male insect gets closer to the pheromone source, the concentration of the pheromone increases, triggering a series of pre-copulatory and courtship behaviors. While specific displays vary between species, they can include landing near the source, wing fanning, and antennal contact with the female. In some insects, specific pheromone components at close range can induce the final stages of the mating sequence.

Inter- and Intraspecific Communication via Hexadecatrienal Pheromones

Pheromones are the primary mode of intraspecific communication, mediating interactions between individuals of the same species. eolss.netnih.gov this compound, as a sex pheromone component, is a classic example of a releaser pheromone, triggering an immediate and reversible behavioral response in the receiving male. eolss.net The specificity of the pheromone blend, including the precise ratio of isomers like this compound, is crucial for ensuring reproductive isolation between closely related species. frontiersin.org

While pheromones are by definition for intraspecific communication, the chemicals can sometimes be detected by other species, leading to interspecific interactions. eolss.net For instance, a predator or parasitoid might use the pheromone of its prey or host as a kairomone to locate it. However, the primary and evolved function of this compound in the context of insect reproduction is intraspecific signaling.

Application in Integrated Pest Management (IPM) Methodologies

The potent attractive nature of this compound and other pheromones has been harnessed for use in Integrated Pest Management (IPM) programs. ontosight.ai IPM strategies aim to control pest populations in an environmentally and economically sound manner.

Synthetic versions of pheromones, including this compound, are used in traps to monitor the presence and population density of specific pest insects. ontosight.aiosti.gov This allows for early detection of infestations and helps in making informed decisions about the timing and necessity of control measures, reducing the reliance on broad-spectrum pesticides. ontosight.ainih.gov Pheromone-baited traps are a sensitive and selective tool for tracking pest populations and their distribution. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H26O |

|---|---|

Molecular Weight |

234.38 g/mol |

IUPAC Name |

(10E,12E,14E)-hexadeca-10,12,14-trienal |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2+,5-4+,7-6+ |

InChI Key |

QXMRYABYXKUWCX-ICDJNDDTSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/CCCCCCCCC=O |

Canonical SMILES |

CC=CC=CC=CCCCCCCCCC=O |

Origin of Product |

United States |

Discovery and Biological Source Elucidation

Isolation and Identification from Lepidopteran Species

The conjugated triene aldehyde, 10E,12E,14E-Hexadecatrienal, has been identified as a constituent of the sex pheromone produced by the female tobacco hornworm moth, Manduca sexta. researchgate.net This discovery was the result of meticulous chemical analysis of the complex blend of volatile compounds released by calling female moths. researchgate.net

In a foundational study, scientists collected the pheromone from virgin female Manduca sexta moths that were between one and four days old. researchgate.net The collection process involved carefully rinsing the surface of the pheromone gland, which is an extended intersegmental membrane located between the eighth and ninth abdominal segments, with solvents like iso-octane or hexane. researchgate.net To accumulate a sufficient quantity of the pheromone for detailed analysis, the rinses from numerous individual glands were pooled together. researchgate.net

The subsequent identification of the individual components within the collected blend, including this compound, was achieved through a combination of sophisticated analytical methods. Gas chromatography was employed to separate the various compounds from one another. Following separation, techniques such as mass spectrometry and proton magnetic resonance spectroscopy were used to determine the precise chemical structure of each component. researchgate.net The structural assignments of the trienal isomers were further validated through chemical degradation by ozonolysis and by the complete chemical synthesis of the proposed molecules. researchgate.net

Compositional Analysis of Natural Pheromone Blends Containing this compound

The sex pheromone of Manduca sexta is not a single chemical but rather a complex cocktail of various aldehydes. researchgate.net Detailed analyses of the gland rinses have revealed the presence of at least twelve distinct compounds. researchgate.net Within this blend, two components, (E,Z)-10,12-hexadecadienal, also known as bombykal, and (E,E,Z)-10,12,14-hexadecatrienal, have been identified as the major constituents. nih.gov

While the initial research identified the array of compounds present, a precise quantitative breakdown of the natural blend from the gland surface was not fully elucidated. The identified blend comprises saturated aldehydes, as well as mono-unsaturated, di-unsaturated, and tri-unsaturated aldehydes, including this compound. researchgate.net The specific ratio and combination of these components are critical for eliciting the complete and appropriate mating behavior in male moths. researchgate.net Studies have demonstrated that the presence of both (E,Z)-10,12-hexadecadienal and (E,E,Z)-10,12,14-hexadecatrienal is essential to trigger the entire sequence of male reproductive behaviors, from initial upwind flight towards the female to attempts at copulation. researchgate.net The minor components of the blend, such as this compound, are believed to fulfill more subtle, yet important, roles in the intricate process of chemical communication for this species. researchgate.net

The following table details the compounds that have been identified in the pheromone gland rinses of female Manduca sexta.

| Compound Name | Chemical Formula | Role in Blend |

| (E,Z)-10,12-hexadecadienal (Bombykal) | C₁₆H₂₈O | Major Component |

| (E,E,Z)-10,12,14-hexadecatrienal | C₁₆H₂₆O | Major Component |

| This compound | C₁₆H₂₆O | Minor Component |

| Hexadecanal | C₁₆H₃₂O | Minor Component |

| (Z)-9-Hexadecenal | C₁₆H₃₀O | Minor Component |

| (E)-11-Hexadecenal | C₁₆H₃₀O | Minor Component |

| (Z)-11-Hexadecenal | C₁₆H₃₀O | Minor Component |

| (E,E)-10,12-Hexadecadienal | C₁₆H₂₈O | Minor Component |

| Octadecanal | C₁₈H₃₆O | Minor Component |

| (Z)-11-Octadecenal | C₁₈H₃₄O | Minor Component |

| (Z)-13-Octadecenal | C₁₈H₃₄O | Minor Component |

| (Z,Z)-11,13-Octadecadienal | C₁₈H₃₂O | Minor Component |

Biosynthetic Pathways and Regulation

Enzymatic Mechanisms of Polyene Formation

The characteristic conjugated triene system of (10E,12E,14E)-Hexadecatrienal is constructed through a series of desaturation and modification steps starting from a saturated fatty acid precursor, typically palmitic acid (C16:0). The biosynthesis is thought to proceed as follows:

Stereocontrol in Natural Hexadecatrienal Biosynthesis

The precise geometry of the double bonds (E,E,E) is critical for the biological activity of the pheromone. This stereocontrol is exerted by the desaturase enzymes during the introduction of the double bonds. The active sites of these enzymes are shaped to orient the substrate fatty acid chain in a way that ensures the formation of the correct isomer. While the broader principles of stereocontrol in polyketide and fatty acid biosynthesis are understood to involve the specific folding of the substrate within the enzyme's active site, the exact mechanisms for achieving the (E,E,E) configuration in hexadecatrienal biosynthesis are an area of ongoing research. nih.gov The enzymes involved recognize and position the growing fatty acid chain to facilitate the removal of hydrogen atoms in a specific orientation, leading to the formation of the trans (E) double bonds. nih.gov

Regulation of Diel Periodic Biosynthesis and Release of Sex Pheromones

The biosynthesis and release of (10E,12E,14E)-Hexadecatrienal are tightly regulated, typically occurring during a specific period of the day or night (diel periodicity) to coincide with the activity of the target males. nih.gov This regulation is primarily under the control of a neuropeptide called Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.govnih.govnih.gov

This intricate regulatory mechanism ensures that the female moth expends energy on pheromone production only when environmental conditions are optimal for mating, thereby maximizing her reproductive success.

Advanced Synthetic Methodologies

Stereoselective Synthesis of 10E,12E,14E-Hexadecatrienal and its Geometric Isomers

The construction of the all-trans conjugated triene system in this compound is a significant synthetic challenge. The key to success lies in the stereocontrolled formation of the carbon-carbon double bonds.

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability and the high degree of control it offers over the location of the newly formed double bond. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of the all-trans hexadecatrienal, a strategic disconnection would involve the formation of one of the double bonds via a Wittig olefination.

A plausible synthetic route could involve the reaction of a C10 aldehyde with a C6 phosphorus ylide, or a C12 dienal with a C4 ylide. To achieve the desired (E,E,E)-configuration, the stereochemical outcome of the Wittig reaction is paramount. While standard Wittig reactions with unstabilized ylides often favor the Z-alkene, the use of stabilized or semi-stabilized ylides, or modified reaction conditions (the Schlosser modification), can strongly favor the E-isomer. Furthermore, the use of trialkylphosphoranylides is known to exhibit high (E)-stereoselectivity. mcmaster.ca

For instance, the synthesis could start from a readily available long-chain aldehyde which is then elaborated through successive Wittig reactions to build the conjugated system. Each step would require careful selection of the ylide and reaction conditions to ensure the desired E-geometry of the newly formed double bond.

Table 1: Key Features of Wittig Reaction in Polyene Synthesis

| Feature | Description | Relevance to this compound |

| Regioselectivity | The double bond is formed precisely at the location of the carbonyl group. | Crucial for building the specific conjugated system. |

| Stereoselectivity | The geometry (E/Z) of the resulting alkene can be influenced by the ylide structure and reaction conditions. | Essential for obtaining the all-trans isomer. |

| Ylide Choice | Stabilized ylides generally favor E-alkenes. | A key parameter to control the stereochemical outcome. |

| Reaction Conditions | Temperature, solvent, and the presence of salts can affect the E/Z ratio. | Optimization is necessary for high stereochemical purity. |

The final step in the synthesis of this compound is typically the oxidation of a corresponding primary alcohol, (10E,12E,14E)-hexadecatrien-1-ol. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid or isomerization of the sensitive conjugated double bond system.

Several reagents are well-suited for this purpose:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures (-78 °C), which helps to preserve sensitive functional groups and minimize side reactions.

Pyridinium Chlorochromate (PCC): PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation.

Pyridinium Dichromate (PDC): Similar to PCC, PDC is another mild chromium-based reagent that can selectively oxidize primary alcohols to aldehydes.

Achieving high purity is critical, as the biological activity of pheromones and other signaling molecules is often highly dependent on the specific geometry of their double bonds. The presence of other geometric isomers can significantly reduce or even inhibit the desired biological response.

Several strategies are employed to ensure high purity:

Stereocontrolled Reactions: As discussed, the use of stereoselective reactions like the Horner-Wadsworth-Emmons modification of the Wittig reaction, which often strongly favors the formation of E-alkenes, is a primary strategy. rsc.org

Purification of Intermediates: It is often easier to purify intermediates along the synthetic route than the final product. Each intermediate should be carefully purified, typically by column chromatography, to remove any undesired isomers before proceeding to the next step.

Crystallization: If any of the intermediates or the final product are crystalline solids, recrystallization can be a powerful technique for removing impurities, including geometric isomers.

Chromatographic Separation: High-performance liquid chromatography (HPLC), particularly on silver nitrate-impregnated silica (B1680970) gel (Ag-TLC or Ag-HPLC), can be used to separate geometric isomers of unsaturated compounds. acs.org The silver ions interact differently with cis and trans double bonds, allowing for their separation. Gas chromatography (GC) is also a powerful analytical tool to determine the isomeric purity. acs.org

Derivatization: In some cases, isomers that are difficult to separate can be converted into derivatives (e.g., esters or acetals) that have different physical properties, facilitating their separation. The desired isomer can then be regenerated from the purified derivative.

Chemoenzymatic and Bio-inspired Synthetic Approaches

Nature provides elegant and highly efficient pathways for the synthesis of complex molecules. Chemoenzymatic and bio-inspired approaches aim to harness the power of enzymes to perform specific transformations with high selectivity and under mild conditions.

For polyunsaturated aldehydes, a key bio-inspired route involves the lipoxygenase (LOX) cascade. nih.govnih.gov This enzymatic pathway is responsible for the formation of a wide range of oxylipins in plants and animals. The synthesis of aldehydes via this cascade generally involves two key enzymatic steps:

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of polyunsaturated fatty acids, such as linolenic acid or linoleic acid, to form fatty acid hydroperoxides. The position and stereochemistry of the hydroperoxy group are determined by the specific LOX enzyme used.

Hydroperoxide Lyase (HPL): This enzyme then cleaves the fatty acid hydroperoxide at the C-C bond adjacent to the hydroperoxy group, yielding a short-chain aldehyde and a corresponding ω-oxo-acid.

By selecting the appropriate starting fatty acid and a specific set of LOX and HPL enzymes, it is possible to produce a variety of polyunsaturated aldehydes. While the direct synthesis of this compound via this method from a common fatty acid may not be straightforward due to the required conjugation pattern, this approach offers a green and highly selective alternative for the synthesis of various unsaturated aldehydes that can serve as valuable building blocks for further chemical elaboration.

Table 2: Key Enzymes in Bio-inspired Aldehyde Synthesis

| Enzyme | Function | Relevance to Polyunsaturated Aldehyde Synthesis |

| Lipoxygenase (LOX) | Catalyzes the formation of fatty acid hydroperoxides from polyunsaturated fatty acids. | Provides a stereospecific and regiospecific introduction of an oxygen functionality. |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides to form aldehydes and ω-oxo-acids. | Enables the formation of the aldehyde functional group under mild, biological conditions. |

The combination of chemical synthesis with enzymatic transformations, known as chemoenzymatic synthesis, can provide powerful and efficient routes to complex molecules like this compound, leveraging the best of both worlds: the flexibility of chemical reactions and the unparalleled selectivity of enzymes.

Ecological and Behavioral Functions in Insect Systems

Application in Integrated Pest Management (IPM) Methodologies

Principles of Mass Trapping in Pest Population Management

Mass trapping is a pest control strategy that involves deploying a large number of traps to capture a significant portion of a target pest's population. numberanalytics.com The primary goal is to reduce the pest population to a level where it no longer causes significant economic or ecological damage. numberanalytics.com This technique is a cornerstone of many Integrated Pest Management (IPM) programs, offering an environmentally selective alternative to broad-spectrum insecticides. numberanalytics.comresearchgate.net The core principle relies on diminishing the reproductive potential of the pest population by removing a substantial number of individuals, thereby reducing pest pressure over time. numberanalytics.cominsectscience.co.za

The strategy's effectiveness hinges on the use of a powerful attractant, or lure, within the trap. These lures often contain synthetic chemical signals, such as pheromones, that mimic the chemicals insects use for communication. numberanalytics.comnumberanalytics.com Sex pheromones, which are typically released by one sex to attract the other for mating, are highly effective and specific. numberanalytics.com For instance, various isomers of hexadecatrienal, such as (10E,12E,14Z)-hexadecatrienal, are known sex pheromone components for the tobacco hornworm (Manduca sexta), demonstrating the type of compound used in such systems. medchemexpress.compherobase.com By baiting traps with these potent, species-specific pheromones, mass trapping can target and capture a large number of male insects, which reduces mating and subsequent reproduction. insectscience.co.zabiagro.es

The successful implementation of a mass trapping program depends on several critical factors:

Trap Density and Placement : A high density of traps is necessary to ensure that a large portion of the pest population is captured. inra.fr The optimal number and arrangement of traps vary depending on the specific pest, crop, and local conditions. insectscience.co.zainra.fr Traps must be placed strategically in areas where the pest is most active and at the correct height and orientation to maximize capture rates. numberanalytics.cominra.fr

Lure and Trap Efficacy : The chosen lure must be highly attractive and compete effectively with natural sources of attraction, such as live insects. researchgate.net The trap itself must be designed to efficiently capture and retain the insects that are lured in. numberanalytics.com Common trap types include sticky traps, delta traps, and bait traps, each suited for different insects and environments. numberanalytics.comnumberanalytics.com

Timing : Traps should be deployed before the pest population begins to build, ideally to capture the first emerging adults of the season. inra.fr Continuous trapping throughout the pest's flight season is crucial for maintaining low population levels. researchgate.net

Integration with IPM : While mass trapping can sometimes be used as a standalone method for low-density or isolated populations, its full potential is often realized when combined with other IPM strategies. numberanalytics.cominsectscience.co.za This can include sanitation, biological controls, and judicious use of insecticides. researchgate.net

Mass trapping has been successfully used to manage a variety of insect pests, including numerous species of moths (Lepidoptera), beetles (Coleoptera), and fruit flies. researchgate.netoup.comnih.gov For example, it has been a key component in programs targeting the codling moth in apple orchards, the American palm weevil in coconut and oil palms, and the boll weevil in cotton. researchgate.netpsu.edu These programs demonstrate that by systematically removing pests from the environment, mass trapping can serve as a long-term, sustainable pest management tool. researchgate.net

Interactive Data Table: Key Factors in Mass Trapping Efficacy

| Factor | Principle | Research Findings | Citation |

| Trap Density | A higher number of traps generally increases capture efficiency up to a certain threshold. | Optimal density depends on the pest and crop; guidelines may suggest 20-30 traps per hectare. | insectscience.co.zainra.fr |

| Lure Type | The attractant must be potent and specific to the target pest to minimize by-catch. | Sex pheromones are highly specific and often attract only male insects, reducing mating success. | insectscience.co.zausda.gov |

| Trap Design | The trap must effectively capture and retain the target insect. | Sticky traps, delta traps, and funnel traps are common designs, with effectiveness varying by species. | numberanalytics.comnumberanalytics.com |

| Placement | Traps should be located in areas of high pest activity and at the correct height. | Placement at the periphery of an orchard can intercept incoming pests. | numberanalytics.comusda.gov |

| Timing | Deployment should precede the emergence and peak activity of the pest. | Placing traps before pests appear is critical for suppressing the initial population. | inra.fr |

Chemosensory Reception and Neurophysiological Studies

Olfactory Receptor Neuron (ORN) Response Specificity to 10E,12E,14E-Hexadecatrienal

The initial step in the perception of this compound involves its detection by specialized Olfactory Receptor Neurons (ORNs) located within sensilla on the insect's antennae. nih.gov These neurons exhibit a high degree of specificity, primarily responding to this compound over other structurally similar molecules.

In many moth species, ORNs tuned to specific pheromone components are housed within long sensilla trichodea. Electrophysiological studies, such as single-cell recordings, have demonstrated that specific ORNs generate strong and dose-dependent responses, characterized by a significant increase in action potential frequency upon stimulation with this compound. For instance, in certain heliothine moths, while a large percentage of sensilla contain ORNs tuned to the major pheromone component, Z-11-hexadecenal, other sensilla house neurons that respond to minor components, showcasing the specificity of the olfactory system. nih.gov This specificity is crucial for the insect to distinguish its species-specific pheromone blend from the chemical noise in the environment. The response characteristics of these neurons are finely tuned to the concentration and isomeric purity of the pheromone, ensuring a high fidelity of signal reception.

| Parameter | Description |

| Neuron Type | Olfactory Receptor Neuron (ORN) |

| Location | Sensilla trichodea on insect antennae |

| Stimulus | This compound |

| Response | Increased frequency of action potentials |

| Specificity | High, with minimal response to other compounds |

Central Nervous System Processing of Hexadecatrienal Olfactory Cues

Upon detection by the ORNs, the neural signals corresponding to this compound are transmitted to the primary olfactory center of the insect brain, the antennal lobe. nih.gov The antennal lobe is organized into distinct spherical structures called glomeruli. nih.gov Axons from all the ORNs that express the same type of olfactory receptor converge onto a single, identifiable glomerulus. nih.gov

This anatomical arrangement means that the olfactory information for this compound is processed in a specific glomerulus, or a small set of glomeruli, within the antennal lobe. This creates a spatial map of olfactory information. The processing within the antennal lobe involves complex interactions between projection neurons (which relay information to higher brain centers), and local interneurons (which modulate the activity within the antennal lobe). nih.gov This network activity sharpens the representation of the pheromone signal, enhancing the contrast between the specific pheromone component and other background odors. From the antennal lobe, this processed information is then relayed to higher brain centers, such as the mushroom bodies and the lateral protocerebrum, for further integration and to elicit a behavioral response. nih.gov

| Brain Region | Function in Olfactory Processing |

| Antennal Lobe | Primary olfactory center; initial processing and sorting of olfactory signals. |

| Glomeruli | Functional units of the antennal lobe; receive input from specific ORNs. |

| Mushroom Bodies | Involved in olfactory learning and memory. |

| Lateral Protocerebrum | Integration of olfactory information leading to behavioral output. |

Molecular Mechanisms of Pheromone Binding and Signal Transduction in Insect Antennae

At the molecular level, the detection of the hydrophobic this compound molecule in the aqueous environment of the sensillar lymph is facilitated by Pheromone Binding Proteins (PBPs). proteopedia.orgebi.ac.uk These small, soluble proteins are abundant in the lymph surrounding the dendrites of ORNs. nih.govnih.gov

PBPs are thought to bind to incoming pheromone molecules and transport them to the olfactory receptors embedded in the dendritic membrane of the ORNs. nih.gov This binding is often highly specific. For instance, in the navel orangeworm, Amyelois transitella, a specific PBP has been identified that binds with (11Z,13Z)-hexadecadienal. ebi.ac.uk The PBP-pheromone complex then interacts with a specific olfactory receptor. This interaction is believed to induce a conformational change in the receptor, which is a seven-transmembrane domain protein. This, in turn, activates a G-protein-coupled signaling cascade within the neuron, ultimately leading to the opening of ion channels and the generation of an electrical signal. The primary excitatory neurotransmitter in the insect brain is generally considered to be acetylcholine. nih.gov

| Molecule | Role in Pheromone Reception |

| This compound | The signaling molecule (pheromone). |

| Pheromone Binding Protein (PBP) | Binds and transports the pheromone through the sensillar lymph. nih.gov |

| Olfactory Receptor (OR) | A membrane-bound protein that detects the pheromone-PBP complex. |

| G-protein | Transduces the signal from the activated OR to downstream effectors. |

| Ion Channels | Open in response to the signaling cascade, causing depolarization of the neuron. |

Structure Activity Relationship Sar Investigations

Influence of Double Bond Configuration on Pheromonal Activity

The configuration of the three conjugated double bonds at positions 10, 12, and 14 is a critical determinant of the pheromonal activity of hexadecatrienal. The all-trans isomer, (10E,12E,14E)-Hexadecatrienal (EEE), is a naturally occurring component of the M. sexta female sex pheromone blend. nih.govoup.com However, it coexists with another geometric isomer, (10E,12E,14Z)-Hexadecatrienal (EEZ). nih.govoup.com

The male moth's olfactory system has evolved highly specialized olfactory receptor neurons (ORNs) to detect these specific configurations. Electrophysiological studies, specifically single-sensillum recordings, have identified distinct classes of ORNs on the male antennae. While some ORNs are tuned to the major pheromone component, (E,Z)-10,12-hexadecadienal, others are specialized to respond to the trienal components. nih.govnih.gov Research has shown that a specific type of ORN responds to stimulation by either the EEE or the EEZ isomer, indicating that the receptor site can accommodate both configurations, though they may not be equally potent. nih.govoup.comnih.gov The synthesis of various geometric isomers, including the EEE, EEZ, and (10E,12Z,14E) forms, has been crucial for these neurophysiological investigations. psu.edu

The presence of a specific double bond geometry is essential for molecular recognition by the olfactory receptors. The rigid, planar structure conferred by the conjugated triene system, along with the specific spatial orientation of the terminal end of the carbon chain determined by the E/Z configuration, must fit precisely into the binding pocket of the receptor protein to trigger a neural signal. Any deviation from the optimal geometry can lead to a significant loss of activity.

**Table 1: Influence of Double Bond Configuration on Neural Detection in *Manduca sexta***

| Compound (Isomer) | Configuration | Role in M. sexta Pheromone Blend | Neural Detection |

|---|---|---|---|

| (10E,12E,14E)-Hexadecatrienal | E, E, E | Minor Component | Detected by a specific class of olfactory receptor neurons (ORNs). oup.comnih.gov |

| (10E,12E,14Z)-Hexadecatrienal | E, E, Z | Major Trienal Component | Detected by the same class of ORNs that detect the EEE isomer; MsexOR-4 is the likely receptor. nih.govoup.com |

| (10E,12Z,14E)-Hexadecatrienal | E, Z, E | Not identified in blend | Synthesized for comparative studies, but specific neural response data is not prominent. psu.edu |

Chain Length and Functional Group Variations in Analog Studies

The investigation of structural analogs, where chain length or functional groups are systematically altered, is a cornerstone of SAR studies. By modifying the hexadecatrienal structure and observing the resulting change in biological activity, researchers can deduce which molecular features are indispensable for receptor binding and activation.

For moth pheromones in general, both the length of the carbon backbone and the nature of the terminal functional group are known to be critical for activity. A change of even one or two carbons in the chain can drastically reduce or eliminate the response from the specific receptor neurons. Similarly, the aldehyde functional group in (10E,12E,14E)-Hexadecatrienal is a crucial feature. Its high reactivity and specific stereoelectronic properties are likely essential for the interaction with the olfactory receptor. Replacing the aldehyde with an alcohol (-OH) or an acetate (B1210297) (-OAc) group typically leads to a significant decrease in activity at that specific receptor, although these analogs may interact with other receptor types.

In the case of M. sexta, a more stable mimic of the EEZ-hexadecatrienal, (E,Z)-11,13-pentadecadienal (a C15 dienal), was used in some physiological studies to selectively stimulate the trienal-sensitive neurons, indicating that the receptor has some tolerance for modification, particularly in chain length and the number of double bonds, while maintaining the crucial spatial configuration. nih.gov However, detailed and systematic studies on a wide range of chain length and functional group analogs specifically for (10E,12E,14E)-Hexadecatrienal in M. sexta are not extensively documented in the reviewed literature. Such studies would be invaluable for creating a complete map of the structural requirements of its corresponding olfactory receptor.

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Isolation and Purification of Hexadecatrienals

The isolation of hexadecatrienals from complex mixtures, such as natural product extracts, is a critical first step that employs various chromatographic techniques. The choice of method is dictated by the polarity and stability of the target compound.

A common initial approach involves fractionation of a crude extract using open column chromatography (CC), often with silica (B1680970) gel as the stationary phase. nih.gov This step separates compounds based on polarity, yielding simplified fractions. nih.gov These fractions are typically analyzed by thin-layer chromatography (TLC) to guide the separation process. nih.gov

For more refined purification, High-Performance Liquid Chromatography (HPLC) is indispensable. Semi-preparative HPLC is frequently used as a final purification step for fractions obtained from other methods. nih.gov Given that hexadecatrienals are polyunsaturated aldehydes, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (like methanol/water or acetonitrile/water), is a standard choice. The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. youtube.com

To handle complex matrices and improve resolution, multi-dimensional chromatography can be employed. This involves using orthogonal separation methods, such as trapping fractions from a first separation on solid-phase extraction (SPE) cartridges before injecting them into a second, different chromatographic system. nih.gov For challenging separations of similar isomers, recycling HPLC can be utilized, where the sample is passed through the column multiple times to enhance resolution. nih.gov

Advanced Spectroscopic Methods for Stereochemical Elucidation

Determining the specific geometry of the three conjugated double bonds (the stereochemistry) in hexadecatrienal isomers is a significant analytical challenge. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the principal tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. longdom.org It provides rich information about the molecular backbone, functional groups, and the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). oxinst.com The principle of NMR is based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a characteristic frequency. rroij.com

Two key parameters in an NMR spectrum are chemical shift and J-coupling. oxinst.com

Chemical Shift (δ) : The resonance frequency of a nucleus is sensitive to its local electronic environment. oxinst.com This effect, known as the chemical shift, allows differentiation between nuclei in different parts of a molecule. oxinst.com For conjugated triene systems like hexadecatrienal, the chemical shifts of the olefinic protons (the hydrogens attached to the double-bonded carbons) are particularly informative for assigning the geometry (E or Z) of the double bonds.

J-coupling (Scalar Coupling) : This refers to the interaction between neighboring nuclei mediated through the bonding network, which results in the splitting of NMR signals into multiplets. oxinst.com The magnitude of the coupling constant (J), measured in Hertz (Hz), between two protons on a double bond is highly dependent on their relative geometry. For a trans (E) configuration, the ³J(H,H) coupling constant is typically larger (around 15 Hz) than for a cis (Z) configuration (around 10 Hz).

NMR is exceptionally useful for distinguishing between isomers, where molecules have the same molecular formula but different structural arrangements. oxinst.com

While experimental NMR provides crucial data, the spectra of complex molecules like conjugated trienes can exhibit extensive signal overlap, making unambiguous assignment difficult. researchgate.net To overcome this, Density Functional Theory (DFT) calculations have become a powerful tool for predicting NMR chemical shifts with high accuracy. nih.govrsc.org By computing the theoretical chemical shifts for all possible geometric isomers of a molecule, a direct comparison with the experimental spectrum can lead to unequivocal structural assignment. nih.gov

A DFT study on hexadecatrienyl pheromones and related model triene compounds demonstrated that calculated ¹H NMR chemical shifts are in very good agreement with experimental data. researchgate.netnih.gov This computational approach is particularly effective for the olefinic protons of the conjugated double bonds. researchgate.netnih.gov The research highlighted that closely spaced "inside" olefinic protons are significantly deshielded due to through-space steric interactions. researchgate.netnih.gov

Crucially, DFT predictions can identify incorrect assignments in previously published literature, prompting a revision. researchgate.netnih.gov The accuracy of these predictions is robust across various DFT functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets, making it a reliable method for identifying geometric isomerism in natural triene systems. nih.govbohrium.com

Table 1: Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts (δ) for a Model (10E,12E,14Z)-Hexadecatrienyl Acetate (B1210297) System This table is illustrative, based on findings for similar triene systems. Specific data for 10E,12E,14E-Hexadecatrienal would require dedicated experimental measurement and calculation.

| Proton Position | Experimental δ (ppm) | DFT Calculated δ (ppm) (B3LYP) | Difference (ppm) |

|---|---|---|---|

| H-10 | ~6.30 | ~6.32 | 0.02 |

| H-11 | ~6.05 | ~6.03 | -0.02 |

| H-12 | ~6.65 | ~6.68 | 0.03 |

| H-13 | ~5.95 | ~5.94 | -0.01 |

| H-14 | ~5.60 | ~5.62 | 0.02 |

| H-15 | ~6.40 | ~6.38 | -0.02 |

Mass spectrometry (MS) is a cornerstone technique for molecular analysis, prized for its high sensitivity and specificity. frontiersin.org It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. For structural confirmation of hexadecatrienal, high-resolution mass spectrometry (HRMS) is employed to verify the compound's elemental composition.

Differentiating isomers, which have identical masses, presents a greater challenge that can be addressed with tandem mass spectrometry (MS/MS or MSⁿ). lcms.cz In this technique, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions are analyzed. lcms.cz Geometric isomers of hexadecatrienal can produce distinct fragmentation patterns, as the stereochemistry of the double bonds can influence the stability and formation pathways of certain fragments. chimicatechnoacta.ru By comparing the MS/MS spectra of an unknown sample to that of authenticated standards, it is often possible to reliably differentiate between isomers, even those that are not separated chromatographically. lcms.czchimicatechnoacta.ru

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Triene Systems

Quantitative Analysis of Hexadecatrienal in Biological Samples

Quantifying the exact amount of hexadecatrienal in complex biological matrices like plasma, urine, or tissue extracts is a critical task in many research contexts. researchgate.net This process, known as quantitative bioanalysis, faces several challenges, including potentially low analyte concentrations and interference from endogenous substances in the sample matrix (the "matrix effect"). uab.eduorientjchem.org

The gold standard for quantitative analysis of small molecules in biological samples is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). uab.edu This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of MS/MS detection. frontiersin.org

The typical workflow for quantitative analysis involves:

Sample Preparation : This is a crucial step to remove interfering components from the biological matrix and concentrate the analyte. orientjchem.org Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. orientjchem.org

Internal Standards : To ensure accuracy and precision, an internal standard (IS) is added to the sample at a known concentration before preparation. uab.edu The ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterium- or ¹³C-labeled hexadecatrienal), as it has nearly identical chemical and physical properties to the target analyte but is distinguishable by its mass. uab.edu

LC-MS/MS Analysis : The prepared sample is injected into the LC-MS/MS system. The analyte and IS are separated chromatographically and then detected by the mass spectrometer, which is set to monitor specific precursor-to-fragment ion transitions for both the analyte and the IS (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).

Quantification : A calibration curve is generated by analyzing a series of standards with known concentrations. The concentration of hexadecatrienal in the unknown sample is determined by comparing the ratio of the analyte's peak area to the IS's peak area against the calibration curve. uab.edu The method must be validated to establish its accuracy, precision, and lower limit of quantification (LLOQ). uab.edu

Environmental Fate and Degradation Mechanisms

Volatility and Dispersion in Natural Environments

The release of 10E,12E,14E-Hexadecatrienal into the environment, often as an insect pheromone, is followed by its dispersion, a process heavily influenced by its volatility. wikipedia.org As a relatively large molecule with a 16-carbon chain, its volatility is lower than that of smaller, more volatile organic compounds. wikipedia.org However, it is sufficiently volatile to be released into the atmosphere and form a pheromone plume that can be detected by target organisms. insectslimited.com

Several environmental factors significantly impact the volatility and subsequent dispersion of this compound. Temperature is a primary determinant; higher temperatures increase the vapor pressure of the aldehyde, leading to a higher release rate from its source. tandfonline.comresearchgate.net Airflow, including wind speed and turbulence, also plays a critical role in carrying the pheromone plume and determining its concentration gradient in the air. insectslimited.comtandfonline.com Strong air currents can dilute the pheromone, while stable atmospheric conditions can lead to a more concentrated and defined plume. insectslimited.com

The chemical structure of this compound, with its conjugated triene system, makes it susceptible to atmospheric degradation by oxidants such as ozone (O₃) and hydroxyl radicals (•OH). nih.govucar.eduharvard.edu These reactions can alter the chemical structure of the aldehyde, potentially reducing its signaling efficacy and limiting its atmospheric lifetime. nih.govacs.orgacs.org The presence of vegetation can also influence dispersion by creating physical barriers and altering local airflow patterns.

Table 1: Factors Influencing Volatility and Dispersion of Long-Chain Aldehydes

| Factor | Effect on Volatility & Dispersion | References |

| Molecular Weight | Higher molecular weight generally leads to lower volatility. | wikipedia.org |

| Temperature | Increased temperature enhances vapor pressure and release rates. | tandfonline.comresearchgate.net |

| Airflow/Wind | Affects the direction, dilution, and concentration of the pheromone plume. | insectslimited.comtandfonline.com |

| Atmospheric Oxidants (O₃, •OH) | Chemical degradation can limit the atmospheric lifetime and travel distance. | nih.govucar.eduharvard.edu |

| Vegetation | Can act as a physical barrier and alter local air currents. |

Biotransformation and Microbial Degradation Pathways in Ecosystems

Once deposited in soil or water, this compound is subject to biotransformation and degradation by a diverse array of microorganisms. rsc.orgnih.gov The primary mechanism for the breakdown of such long-chain aldehydes is through microbial metabolism. muni.czmhmedical.comopenaccessjournals.commhmedical.com

The initial step in the microbial degradation of this compound typically involves the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming the corresponding hexadecatrienoic acid. This reaction is often catalyzed by aldehyde dehydrogenases, a broad class of enzymes found in many microorganisms. nih.govnih.gov

Alternatively, the aldehyde can be reduced to its corresponding alcohol, 10E,12E,14E-hexadecatrien-1-ol, by alcohol dehydrogenases. nih.gov This alcohol can then be subsequently oxidized to the aldehyde and then the carboxylic acid.

The resulting fatty acid, hexadecatrienoic acid, can then enter the well-established β-oxidation pathway. In this process, the fatty acid is sequentially broken down, removing two-carbon units in the form of acetyl-CoA with each cycle. The presence of double bonds in the carbon chain requires additional enzymatic steps for their isomerization and reduction before β-oxidation can proceed to completion. quizlet.com The acetyl-CoA produced can then be utilized by the microorganisms for energy production through the citric acid cycle or for the synthesis of other cellular components.

The rate of microbial degradation can be influenced by various environmental factors, including soil type, moisture content, temperature, pH, and the availability of other nutrients. nih.govnih.goviaamonline.org The presence of a microbial community adapted to hydrocarbon degradation can significantly enhance the breakdown of this compound. nih.gov Symbiotic microorganisms associated with insects may also play a role in the metabolism and degradation of pheromones. rsc.orgnih.govrsc.org

Table 2: General Microbial Degradation Pathway for Long-Chain Aldehydes

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Roles in Diverse Taxa

A primary avenue of future research will be the systematic investigation of the biological roles of 10E,12E,14E-Hexadecatrienal across a wide range of organisms. While its potential as a lepidopteran sex pheromone is a strong starting point, its functions may extend to other insect orders and even beyond the Arthropoda. A critical first step will be to conduct extensive screening to identify species that produce or respond to this specific compound.

Key Research Questions:

In which insect species is this compound a component of the pheromone blend?

Does it function as a primary pheromone component or a minor modulator of the blend's activity?

Does this compound elicit behavioral or physiological responses in non-lepidopteran insects or other invertebrates?

Could it play a role in interspecies communication, such as in predator-prey interactions or as a kairomone?

To address these questions, researchers can employ a combination of analytical chemistry techniques, such as gas chromatography-mass spectrometry (GC-MS), to analyze the chemical profiles of various organisms. Furthermore, electrophysiological studies, including electroantennography (EAG), will be crucial in identifying species that can detect the compound.

Development of Advanced Bioassay Systems for Behavioral and Physiological Studies

To fully comprehend the biological significance of this compound, the development and application of sophisticated bioassay systems are paramount. These assays will allow for the detailed characterization of the behavioral and physiological responses elicited by the compound.

Advanced Bioassay Techniques:

Wind Tunnel Assays: These controlled environments allow for the precise observation of insect flight behavior in response to a pheromone plume. Researchers can quantify parameters such as upwind flight, casting, and source location to determine the attractiveness of the compound.

Two-Choice Olfactometers: These devices can be used to assess the preference of an organism for one odor source over another, providing quantitative data on the relative attractiveness of this compound compared to other compounds or control substances.

Single-Sensillum Recording (SSR): This electrophysiological technique allows for the measurement of the response of individual olfactory sensory neurons to specific odorants. SSR can be used to determine the specificity and sensitivity of an insect's olfactory system to this compound.

Calcium Imaging of the Antennal Lobe: This neuroimaging technique enables the visualization of neural activity in the primary olfactory center of the insect brain, the antennal lobe. By monitoring calcium dynamics, researchers can map the neural representation of this compound and understand how it is processed in the brain.

These advanced bioassays will provide a detailed picture of how this compound influences an organism's behavior and physiology, from the level of the sensory neuron to the whole-organism response.

Innovations in Sustainable Pheromone Synthesis and Production

The practical application of this compound in areas such as pest management will depend on the development of cost-effective and sustainable methods for its synthesis and production. Traditional chemical synthesis can be expensive and generate hazardous waste. Therefore, future research will focus on biotechnological approaches.

Sustainable Production Platforms:

Metabolic Engineering in Yeast: Yeasts such as Saccharomyces cerevisiae can be genetically engineered to produce a wide range of valuable chemicals, including polyunsaturated fatty acids and aldehydes. By introducing and optimizing the necessary biosynthetic pathways, yeast can be used as a cell factory for the large-scale production of this compound from simple sugars.

Plant-Based Production: Plants, such as Camelina sativa or Nicotiana benthamiana, can be genetically modified to produce insect pheromones in their tissues. This approach, sometimes referred to as "plant molecular farming," offers a potentially low-cost and scalable production method that leverages the natural biosynthetic capabilities of plants.

These innovative approaches to pheromone production will not only make the study of this compound more accessible but also pave the way for its use in environmentally friendly applications.

Integration of Omics Technologies in Hexadecatrienal Pheromone Research

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will provide a systems-level understanding of the role of this compound in biological systems.

Omics Approaches:

Transcriptomics: By analyzing the complete set of RNA transcripts in a specific tissue, such as the pheromone gland of an insect, researchers can identify the genes involved in the biosynthesis of this compound. This information is crucial for understanding the regulation of its production.

Proteomics: The large-scale study of proteins can be used to identify the enzymes responsible for the synthesis of this compound, as well as the olfactory receptors and binding proteins involved in its detection in the antennae.

Metabolomics: This approach involves the comprehensive analysis of all metabolites within a biological sample. Metabolomics can be used to identify the complete pheromone blend of an organism, including minor components that may act in synergy with this compound.

The integration of these omics technologies will provide a wealth of data that can be used to construct a holistic model of the biosynthesis, perception, and ecological function of this compound.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.